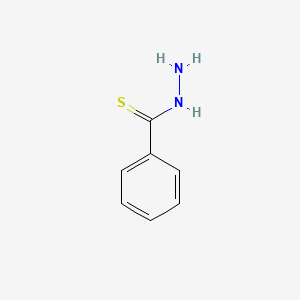

4-氨基-5-硝基嘧啶-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

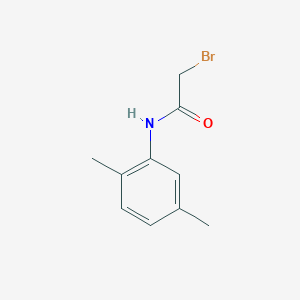

The compound 4-Amino-5-nitropyrimidine-2-thiol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in many pharmaceuticals and agrochemicals. The nitro and amino groups attached to the pyrimidine ring contribute to its reactivity and make it a valuable intermediate in the synthesis of various heterocyclic compounds .

Synthesis Analysis

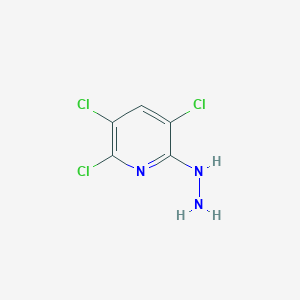

The synthesis of 4-aminopyrimidine derivatives has been achieved through TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with nitriles, yielding products with a variety of functional groups in good to excellent yields . Additionally, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with amines has been explored to produce substituted pyrimidines, demonstrating the regioselectivity of amine substitution . The synthesis of 2-amino- and 2-hydrazino-substituted 5-nitro-4,6-diphenylpyrimidines has also been reported, with structures confirmed by IR spectroscopy and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a related compound, has been determined, revealing intra- and intermolecular hydrogen bonding that yields polymeric chains of coplanar molecules . This suggests that similar hydrogen bonding patterns could be expected in 4-Amino-5-nitropyrimidine-2-thiol, potentially influencing its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of 4-amino-5-nitropyrimidine derivatives has been studied extensively. For instance, the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione leads to the formation of 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, indicating a reductive sequence that could be relevant for 4-Amino-5-nitropyrimidine-2-thiol . Moreover, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Amino-5-nitropyrimidine-2-thiol are not detailed in the provided papers, the presence of amino, nitro, and thiol groups in the molecule suggests it would have distinct chemical behavior. The amino group can participate in hydrogen bonding and acid-base reactions, the nitro group is an electron-withdrawing group that can be reduced to an amino group, and the thiol group can engage in nucleophilic substitution reactions and the formation of disulfides . These properties are crucial for the compound's potential applications in chemical synthesis and pharmaceutical development.

科学研究应用

合成和反应

- 4-氨基-5-硝基嘧啶-2-硫醇衍生物参与了不寻常的芳香取代反应,并可以作为合成硝基嘧啶以灭活DNA修复蛋白的中间体 (Lopez et al., 2009)。

- 它们与肼反应产生三唑硫醇衍生物,表明从亚硝基到氨基再到肼基的还原序列 (Dickinson & Jacobsen, 1975)。

分子结构和性质

- 对硝基苯胺类似物(如2-氨基-4,6-二甲氧基-5-硝基嘧啶)中氢键的研究揭示了复杂的氢键片状结构和π-堆积结构 (Glidewell et al., 2003)。

- 对4-氨基-5-硝基-6-苯基乙炔基嘧啶与胺和硫醇的反应进行的研究探讨了它们的区域和立体选择性加成反应 (Čikotienė等,2007)。

在晶体学中的应用

- 2-氨基-5-硝基嘧啶多晶形的晶体结构展示了广泛的氢键网络和层间距离,为分子构象和分子间力提供了见解 (Aakeröy等,1998)。

化学转化

- 4-氨基-5-硝基嘧啶-2-硫醇衍生物的衍生物已被合成并用于研究它们与亲核试剂的反应,导致稳定的σ-加合物的形成 (Azev et al., 2007)。

- 已合成硫代-5-硝基嘧啶衍生物并分析其核磁共振和质谱,展示了含硼硫代嘧啶的结构和化学转化的特征 (Azev et al., 2007)。

未来方向

The future directions for research on 4-Amino-5-nitropyrimidine-2-thiol and similar compounds could involve further exploration of their pharmacological effects and potential applications. Pyrimidines have shown a range of pharmacological effects and there is potential for the development of new pyrimidines as anti-inflammatory agents .

属性

IUPAC Name |

6-amino-5-nitro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDTVFGNPAKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392755 |

Source

|

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-nitropyrimidine-2-thiol | |

CAS RN |

6266-15-5 |

Source

|

| Record name | NSC32810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)